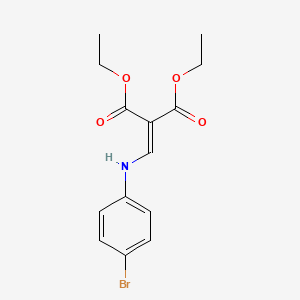

3-(2,4-Dichloroanilino)-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-Dichloroanilino)-3-oxopropanoic acid is a chemical compound. It is derived from dichloroanilines, which are compounds consisting of an aniline ring substituted with two chlorine atoms .

Synthesis Analysis

The synthesis of anilines, which are precursors to this compound, involves several methods. One common method is the reduction of nitroarenes . Another method involves the reaction of secondary amines in a palladium-catalyzed amination .Chemical Reactions Analysis

Dichloroanilines, including 2,4-dichloroaniline, are known to be incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . They can decompose at low pH, and hydrochloric acid accelerates this decomposition .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- The efficiency of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives reacting with terminal alkynes has been demonstrated, showcasing a method to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This reaction highlights the versatility of similar compounds in organic synthesis and the production of heterocyclic compounds with potential applications in materials science and pharmaceuticals (Kobayashi et al., 2008).

Antimicrobial Activity

- Novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones were synthesized from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, showing antimicrobial activity. This suggests that derivatives of 3-oxopropanoic acid compounds could serve as precursors for the development of new antimicrobial agents (Hany M Hassanin & M. Ibrahim, 2012).

Disinfection Byproduct Research

- In the context of drinking water treatment, the formation and behavior of disinfection byproducts (DBPs) from natural organic matter surrogates were studied. Among the findings, high haloacetic acid (HAA) formation from compounds including 3-oxopropanoic acid was notable. This research informs on the environmental and health implications of water treatment processes and the formation of potentially harmful byproducts (Bond et al., 2009).

Environmental Degradation Studies

- Studies on the degradation of 2,4-Dichlorophenoxyacetic acid, a structurally related compound to 3-(2,4-Dichloroanilino)-3-oxopropanoic acid, have been conducted to understand the mechanisms of environmental breakdown of such herbicides. These studies are crucial for assessing the environmental impact and designing strategies for the mitigation of pollution caused by agricultural chemicals (Jaafarzadeh et al., 2018).

Safety and Hazards

Dichloroanilines, including 2,4-dichloroaniline, are known to be toxic if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and severe eye irritation . They are also known to be highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled .

Propiedades

IUPAC Name |

3-(2,4-dichloroanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFOYQMHPXPSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637619.png)

![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)

![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2637631.png)

![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2637635.png)